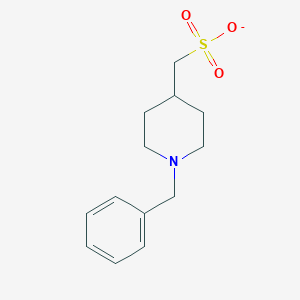

1-Benzylpiperidin-4-ylmethanesulfonate

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry and Medicinal Compound Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the design of therapeutic agents. thieme-connect.comarizona.edu This structural motif is a cornerstone in the architecture of over 70 drugs approved by the U.S. Food and Drug Administration (FDA), including several blockbuster medications. arizona.edu The prevalence of the piperidine moiety in pharmaceuticals stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. enamine.net

Incorporating a piperidine scaffold can advantageously alter properties such as lipophilicity and metabolic stability. enamine.net The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of functional groups, which is crucial for optimizing interactions with biological targets like enzymes and receptors. rsc.orgnih.gov This can lead to enhanced biological activity, selectivity, and improved pharmacokinetic profiles. thieme-connect.comnbinno.com Furthermore, the piperidine structure is a versatile synthetic handle, allowing for a wide range of chemical modifications to fine-tune a compound's properties. rsc.org These derivatives have been successfully employed in a wide array of therapeutic areas, including as central nervous system modulators, antihistamines, anti-cancer agents, and analgesics. arizona.edu

N-Benzylpiperidines as Versatile Building Blocks and Intermediates in Complex Molecule Construction

Within the broad class of piperidine derivatives, N-benzylpiperidines are particularly valuable as versatile building blocks and intermediates in the synthesis of complex molecules. nih.govorganic-chemistry.orgguidechem.com The benzyl (B1604629) group serves as a useful protecting group for the piperidine nitrogen, but it also plays a role in modulating the biological activity of the final compound. nih.gov The N-benzylpiperidine motif is found in numerous approved drugs and is frequently utilized by medicinal chemists to fine-tune both the efficacy and the physicochemical properties of drug candidates. nih.gov

N-benzylpiperidine derivatives, such as N-benzyl-4-piperidone, are key starting materials for the synthesis of a wide range of pharmaceuticals, including analgesics, antivirals, antipsychotics, and antitumor drugs. guidechem.com For instance, N-benzyl-4-piperidone is a crucial intermediate in the synthesis of fentanyl and its analogues. caymanchem.com The chemical reactivity of the piperidine ring, combined with the influence of the N-benzyl group, allows for a diverse array of chemical transformations, making these compounds essential tools in drug discovery and development. organic-chemistry.orgnih.gov

Role and Utility of Sulfonate Esters (e.g., Methanesulfonates) as Key Leaving Groups in Organic Transformations

In the toolkit of organic synthesis, the conversion of a poor leaving group into a good one is a fundamental strategy. Alcohols, for example, are generally poor leaving groups because the hydroxide (B78521) ion (HO-) is a strong base. masterorganicchemistry.com To enhance their reactivity in nucleophilic substitution and elimination reactions, alcohols are often converted into sulfonate esters, such as methanesulfonates (mesylates) or p-toluenesulfonates (tosylates). aadi.net.inmasterorganicchemistry.com

Methanesulfonates are excellent leaving groups because the methanesulfonate (B1217627) anion (CH₃SO₃⁻) is a very weak base, being the conjugate base of the strong acid, methanesulfonic acid. masterorganicchemistry.com The negative charge on the departing methanesulfonate ion is stabilized by resonance across the three oxygen atoms, which contributes to its stability and, consequently, its effectiveness as a leaving group. masterorganicchemistry.com The conversion of an alcohol to a methanesulfonate is a common and effective strategy to activate the hydroxyl group for subsequent reactions, such as nucleophilic substitutions, without affecting the stereochemistry of the carbon atom to which it is attached. aadi.net.in This makes methanesulfonates, like 1-Benzylpiperidin-4-ylmethanesulfonate, highly valuable reactive intermediates in the construction of more complex molecules. The reactivity of sulfonate esters is such that they are significantly more reactive than halides in nucleophilic substitution reactions. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C13H18NO3S- |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

(1-benzylpiperidin-4-yl)methanesulfonate |

InChI |

InChI=1S/C13H19NO3S/c15-18(16,17)11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,15,16,17)/p-1 |

InChI Key |

FLWLYLZPJJHPLL-UHFFFAOYSA-M |

Canonical SMILES |

C1CN(CCC1CS(=O)(=O)[O-])CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzylpiperidin 4 Ylmethanesulfonate

Strategic Approaches to the Synthesis of 1-Benzylpiperidin-4-ol Precursors

The production of 1-benzylpiperidin-4-ylmethanesulfonate is critically dependent on the successful synthesis of 1-benzylpiperidin-4-ol. The stereochemical configuration of this alcohol is a determinant for the biological efficacy of the final compounds. Consequently, synthetic routes often incorporate stereoselective reduction steps, for which 1-benzyl-4-piperidone is the immediate precursor.

Diverse Synthetic Pathways to 1-Benzyl-4-piperidone

The construction of the 1-benzyl-4-piperidone scaffold can be accomplished through several synthetic avenues, which primarily involve either the formation of the piperidine (B6355638) ring followed by N-alkylation or the N-alkylation of a pre-existing piperidone core.

The Dieckmann condensation represents a classical and effective intramolecular reaction for forming cyclic ketones, including the piperidone ring system. chemicalbook.com This reaction involves the cyclization of a diester to yield a β-keto ester, which can subsequently be hydrolyzed and decarboxylated to produce the target cyclic ketone. The synthesis of a piperidone precursor via this method necessitates a diester containing a nitrogen atom within its carbon backbone. dtic.mil

A widely utilized related strategy involves the addition of a primary amine to two equivalents of an alkyl acrylate (B77674), followed by Dieckmann condensation, hydrolysis, and decarboxylation to yield 4-piperidones. dtic.mil For instance, benzylamine (B48309) can be reacted with methyl acrylate to form a diester intermediate, which then undergoes cyclization to furnish 1-benzyl-4-piperidone. chemicalbook.com A one-pot reaction has been developed where benzylamine is first reacted with an excess of acrylate, followed by the addition of an organic base to facilitate the cyclization, leading to high-purity 1-benzyl-4-piperidone. chemicalbook.com

| Reaction Type | Starting Materials | Key Intermediates | Product |

| Dieckmann Condensation | Benzylamine, Methyl acrylate | N,N-bis(β-propionate methyl ester) benzylamine | 1-Benzyl-4-piperidone |

A more direct and frequently employed method for synthesizing 1-benzyl-4-piperidone is the N-alkylation of a pre-existing 4-piperidone (B1582916) ring. chemicalbook.com This approach is often more straightforward than constructing the ring from acyclic precursors. The reaction typically involves treating 4-piperidone hydrochloride with a benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base. chemicalbook.com The selection of the base and solvent is crucial for optimizing the reaction yield and purity. chemicalbook.com

Commonly used bases include potassium carbonate and sodium carbonate, with solvents like dimethylformamide (DMF) and acetonitrile (B52724) being typical choices. chemicalbook.com For example, the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide and anhydrous potassium carbonate in dry DMF at 65 °C has been reported to produce 1-benzyl-4-piperidone in high yield. chemicalbook.com

| Benzylating Agent | Base | Solvent | Yield |

| Benzyl bromide | Potassium carbonate | DMF | 89.28% chemicalbook.com |

Stereoselective Reduction Techniques for Converting 1-Benzyl-4-piperidone to 1-Benzylpiperidin-4-ol

The reduction of the carbonyl group in 1-benzyl-4-piperidone to a hydroxyl group is a critical transformation that introduces a stereocenter. The resulting alcohol's stereochemistry can profoundly influence the biological activity of the final methanesulfonate (B1217627) ester and its derivatives. Therefore, the use of stereoselective reduction methods is highly advantageous.

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method employs chiral catalysts, often based on transition metals like iridium, complexed with chiral ligands. acs.org These catalysts create a chiral environment that directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess of one alcohol enantiomer. acs.orgnih.gov While the direct asymmetric hydrogenation of simple pyridines has been challenging, the hydrogenation of activated pyridine (B92270) derivatives, such as N-iminopyridinium ylides, has been successfully achieved with high enantioselectivity. acs.orgacs.orgnih.gov The development of efficient catalysts, such as those based on iridium-BINAP complexes, has been crucial in this field. researchgate.net

| Catalyst System | Ligand Type | Substrate Type |

| Iridium-based | Chiral Phosphine (e.g., BINAP) | N-acyliminopyridinium ylides |

| Rhodium-based | Chiral Phosphine | Pyridine derivatives |

Diastereoselective reduction strategies are employed to control the relative stereochemistry when a chiral center is already present in the molecule or to favor the formation of a specific diastereomer. In the reduction of 1-benzyl-4-piperidone, the choice of reducing agent can influence the formation of either the cis or trans isomer, corresponding to the axial or equatorial alcohol, respectively.

Bulky reducing agents, such as L-Selectride or K-Selectride, tend to approach the carbonyl group from the less sterically hindered equatorial face, resulting in the formation of the axial alcohol. organic-chemistry.org Conversely, less sterically demanding reducing agents like sodium borohydride (B1222165) generally favor the formation of the thermodynamically more stable equatorial alcohol.

| Reducing Agent | Predominant Isomer | Stereochemical Rationale |

| L-Selectride | Axial alcohol (cis) | Steric approach from the less hindered face |

| K-Selectride | Axial alcohol (cis) | Steric approach from the less hindered face |

| Sodium Borohydride | Equatorial alcohol (trans) | Formation of the more stable product |

Efficient Formation of the Methanesulfonate Moiety on the Piperidine Scaffold

The conversion of the hydroxyl group of 1-benzylpiperidin-4-ol into a methanesulfonate (mesylate) ester is a critical transformation. The methanesulfonate group is an excellent leaving group, making the resulting compound a versatile precursor for nucleophilic substitution reactions.

The most common and direct method for the synthesis of this compound is the reaction of its precursor, 1-benzylpiperidin-4-ol, with a methanesulfonyl halide, typically methanesulfonyl chloride (MsCl). researchgate.net This reaction, known as mesylation, involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride.

The general reaction is as follows: 1-benzylpiperidin-4-ol + Methanesulfonyl Chloride → this compound + HCl

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters, including the choice of solvent, base, temperature, and reaction time. researchgate.net The goal is to maximize the rate of the desired mesylation reaction while minimizing potential side reactions.

Key Optimization Parameters:

Base Selection: The strength and steric hindrance of the base can influence the reaction's efficiency. While common bases like triethylamine (B128534) are effective, sterically hindered bases may be employed to prevent potential side reactions. The use of dicyclohexylamine (B1670486) in acetone (B3395972) has also been reported to produce high yields of mesylate esters. google.com

Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane, acetonitrile, and DMF are frequently used. researchgate.net

Temperature Control: Mesylation reactions are often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon the addition of methanesulfonyl chloride. researchgate.net The reaction is then typically allowed to warm to room temperature to proceed to completion. researchgate.net

Stoichiometry: Using a slight excess of methanesulfonyl chloride and the base can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

The following interactive table illustrates how systematic variation of these parameters can be used to identify the optimal conditions for the synthesis.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (TEA) | DCM | 0 to RT | 4 | 85 |

| 2 | Pyridine | DCM | 0 to RT | 4 | 82 |

| 3 | Dicyclohexylamine | Acetone | 0 to RT | 3 | 92 |

| 4 | Triethylamine (TEA) | DMF | 0 to RT | 2 | 90 |

| 5 | Triethylamine (TEA) | DCM | -10 to 0 | 6 | 78 |

Elucidating the Chemical Reactivity and Transformational Pathways of 1 Benzylpiperidin 4 Ylmethanesulfonate

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The primary mode of reactivity for 1-benzylpiperidin-4-ylmethanesulfonate involves the displacement of the methanesulfonate leaving group by a nucleophile. This transformation is fundamental in the synthesis of a wide array of 4-substituted piperidine (B6355638) derivatives.

Mechanistic Investigations of SN1 and SN2 Pathways

The operative mechanism in nucleophilic substitution reactions at the C-4 position of this compound can proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

A classic SN2 mechanism is generally favored with strong, unhindered nucleophiles in polar aprotic solvents. In this concerted process, the nucleophile attacks the electrophilic C-4 carbon from the backside relative to the methanesulfonate leaving group, leading to an inversion of stereochemistry at the reaction center.

Conversely, an SN1 mechanism may become competitive under conditions that favor the formation of a carbocation intermediate. This is more likely with weak nucleophiles in polar protic solvents, which can stabilize the intermediate piperidin-4-yl cation. The formation of a carbocation would lead to a racemic or diastereomeric mixture of products if the C-4 position is stereogenic.

Stereochemical Outcomes and Diastereocontrol in Substitutions at the Piperidine C-4 Position

The stereochemical outcome of nucleophilic substitution at the C-4 position is a critical consideration, particularly in the synthesis of chiral molecules. In an SN2 reaction, a complete inversion of configuration is expected. For instance, if the starting methanesulfonate has a cis relationship with a substituent at another position on the piperidine ring, the product of an SN2 reaction will have a trans relationship, and vice versa.

Achieving high diastereocontrol is often a primary objective in synthetic strategies employing this substrate. The choice of reaction conditions and nucleophile can be optimized to favor the SN2 pathway, thereby ensuring a predictable and stereospecific outcome.

Scope of Nucleophiles in Carbon-Heteroatom Bond Formation

A wide variety of nucleophiles can be employed to displace the methanesulfonate group, leading to the formation of new carbon-heteroatom bonds. This versatility makes this compound a valuable intermediate in medicinal chemistry and materials science.

| Nucleophile Type | Example Nucleophile | Resulting C-Heteroatom Bond | Product Class |

| Oxygen Nucleophiles | Hydroxide (B78521), Alkoxides, Phenoxides | C-O | Alcohols, Ethers |

| Nitrogen Nucleophiles | Ammonia, Primary/Secondary Amines, Azides | C-N | Amines, Azides |

| Sulfur Nucleophiles | Thiols, Thiolates | C-S | Thioethers |

| Halogen Nucleophiles | Fluoride, Chloride, Bromide, Iodide | C-X | Halides |

Elimination Reactions (E1 and E2) for Olefin Generation

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an olefin, specifically 1-benzyl-1,2,3,6-tetrahydropyridine. Similar to substitution reactions, elimination can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E2 mechanism is a concerted process where the base abstracts a proton from a carbon adjacent to the C-4 position, simultaneously with the departure of the methanesulfonate leaving group. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The E1 mechanism, on the other hand, involves the formation of a carbocation intermediate, followed by deprotonation to yield the alkene. Competition between substitution and elimination is a common challenge, and reaction conditions must be carefully controlled to favor the desired pathway.

Rearrangement Pathways Under Acidic or Basic Conditions

While less common than substitution and elimination, rearrangement reactions of the piperidine ring in this compound can occur under specific acidic or basic conditions. These rearrangements can involve ring contraction or expansion, or migration of substituents. For instance, under certain conditions, a neighboring group participation from the nitrogen atom could potentially lead to the formation of a transient aziridinium (B1262131) ion, which could then be opened by a nucleophile at a different position, resulting in a rearranged product. However, specific documented rearrangement pathways for this particular compound are not extensively reported in the literature.

Stability and Degradation Profiles of the Methanesulfonate Ester and Piperidine Nitrogen

The stability of this compound is a key consideration for its storage and handling. The methanesulfonate ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 1-benzylpiperidin-4-ol and methanesulfonic acid.

The piperidine nitrogen, being a tertiary amine, is generally stable but can be susceptible to oxidation over time or in the presence of oxidizing agents. The benzyl (B1604629) group on the nitrogen is relatively robust but can be cleaved under certain reductive conditions, such as catalytic hydrogenation, to yield the corresponding secondary amine, piperidin-4-ylmethanesulfonate.

1 Benzylpiperidin 4 Ylmethanesulfonate As a Strategic Synthetic Intermediate and Building Block

Integration into Advanced Synthetic Sequences for Complex Multicyclic Scaffolds

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates and Analogues

1-Benzylpiperidin-4-ylmethanesulfonate serves as a pivotal, yet often unheralded, intermediate in the multi-step synthesis of complex pharmaceutical compounds. Its strategic importance lies in its function as a versatile alkylating agent, enabling the introduction of the '1-benzylpiperidin-4-ylmethyl' moiety into a variety of molecular scaffolds. This is a common tactic in medicinal chemistry to build structurally diverse molecules for biological screening.

The synthesis of this compound typically starts from the commercially available 1-benzyl-4-piperidone. This starting material can be converted to (1-benzylpiperidin-4-yl)methanol, which is then reacted with methanesulfonyl chloride in the presence of a base to yield the target methanesulfonate (B1217627). The methanesulfonate group is an excellent leaving group, making the compound highly reactive towards nucleophilic substitution.

This reactivity is harnessed in the synthesis of various advanced pharmaceutical intermediates. For instance, in the development of potent analgesics, intermediates containing the 1-benzylpiperidine (B1218667) core are crucial. While direct public-domain examples detailing the use of this compound are not extensively documented, the analogous use of other methanesulfonates in the synthesis of fentanyl-related compounds illustrates the chemical principles at play. In these syntheses, a methanesulfonate derivative is used to alkylate a piperidine (B6355638) nitrogen, a key step in assembling the final drug molecule.

The following table outlines the general synthetic utility of this compound as a precursor:

| Precursor | Reagent/Nucleophile | Resulting Intermediate | Therapeutic Area (Example) |

| This compound | Primary or Secondary Amine (R¹R²NH) | 1-Benzyl-4-((R¹R²N)methyl)piperidine | CNS Disorders, Analgesics |

| This compound | Thiol (RSH) | 1-Benzyl-4-((RS)methyl)piperidine | Antiviral, Anticancer |

| This compound | Phenol (ArOH) | 1-Benzyl-4-((ArO)methyl)piperidine | Cardiovascular, Anti-inflammatory |

| This compound | Heterocyclic Amine | 1-Benzyl-4-((heterocyclyl)methyl)piperidine | Diverse Therapeutic Targets |

This strategic use of this compound allows for the efficient construction of complex molecules, making it a valuable building block in the synthesis of novel drug candidates.

Utility in Analogue Synthesis for Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. This compound is an ideal reagent for such studies due to its ability to systematically introduce the 1-benzylpiperidin-4-ylmethyl group into a lead compound, allowing for the exploration of a defined chemical space.

The 1-benzylpiperidine moiety itself is a well-established pharmacophore found in a number of biologically active compounds, including acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov By using this compound, medicinal chemists can readily synthesize a library of analogues where a core structure is modified with the 1-benzylpiperidin-4-ylmethyl group. This allows for a systematic investigation of how this particular substituent affects target binding, potency, selectivity, and pharmacokinetic properties.

For example, if a lead compound with a free amine or hydroxyl group shows promising but suboptimal activity, reacting it with this compound would generate a new analogue. The biological evaluation of this new molecule would then provide valuable SAR data. This process can be repeated with a variety of lead structures to build a comprehensive understanding of the role of the 1-benzylpiperidin-4-ylmethyl fragment.

The following table illustrates how this compound can be used to generate analogues for SAR studies, starting from a hypothetical lead compound with different nucleophilic handles:

| Lead Compound with Nucleophilic Group (Lead-NuH) | Reaction with this compound | Resulting Analogue | SAR Information Gained |

| Lead-NH₂ | N-alkylation | Lead-NH-CH₂-(1-benzylpiperidin-4-yl) | Impact of a bulky, basic substituent on activity |

| Lead-OH | O-alkylation | Lead-O-CH₂-(1-benzylpiperidin-4-yl) | Role of hydrogen bond donor vs. ether linkage |

| Lead-SH | S-alkylation | Lead-S-CH₂-(1-benzylpiperidin-4-yl) | Effect of a thioether linkage and lipophilicity |

Through the systematic synthesis and evaluation of such analogues, a detailed SAR map can be constructed, guiding the optimization of lead compounds into clinical candidates. The versatility of this compound as an alkylating agent makes it a powerful tool in this iterative process of drug design and development.

Comprehensive Spectroscopic and Structural Characterization of 1 Benzylpiperidin 4 Ylmethanesulfonate and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial relationships of atoms within a molecule. For 1-Benzylpiperidin-4-ylmethanesulfonate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy provides information about the number and types of protons in a molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to the benzyl (B1604629), piperidine (B6355638), and methanesulfonate (B1217627) moieties. Data from related structures, such as 1-benzylpiperidin-4-amine and N-Benzyl piperidin 4-one oxime, help in predicting the chemical shifts. rsc.orgjddtonline.info

¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms. The proton-decoupled ¹³C NMR spectrum of the target compound would show distinct signals for each unique carbon atom, including those in the phenyl ring, the benzylic methylene (B1212753) group, the piperidine ring, and the methyl group of the methanesulfonate.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Comments |

| Phenyl (Ar-H) | 7.25-7.40 (m, 5H) | 127.0-138.0 | Complex multiplet for the five aromatic protons. |

| Benzylic (Ar-CH₂) | ~3.55 (s, 2H) | ~63.0 | Singlet, characteristic of the benzylic protons. |

| Piperidine (CH-OMs) | ~4.80 (m, 1H) | ~75.0 | Downfield shift due to the electronegative oxygen of the mesylate. |

| Piperidine (Axial N-CH₂) | ~2.20 (m, 2H) | ~52.0 | Part of the piperidine ring protons. |

| Piperidine (Equatorial N-CH₂) | ~2.90 (m, 2H) | ~52.0 | Part of the piperidine ring protons. |

| Piperidine (Axial CH₂) | ~1.75 (m, 2H) | ~34.0 | Part of the piperidine ring protons. |

| Piperidine (Equatorial CH₂) | ~2.05 (m, 2H) | ~34.0 | Part of the piperidine ring protons. |

| Methanesulfonate (CH₃) | ~3.00 (s, 3H) | ~37.0 | Sharp singlet for the methyl group. |

Data are predicted based on the analysis of constituent functional groups and data from analogous compounds. rsc.orgjddtonline.inforsc.org

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm these assignments. A COSY spectrum would establish the proton-proton coupling networks within the piperidine and benzyl groups, while an HSQC spectrum would directly correlate each proton signal with its attached carbon atom, providing unambiguous proof of the molecular framework.

Advanced Mass Spectrometry Techniques (e.g., ESI-MS, HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₃H₁₉NO₃S), the expected exact mass can be calculated. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely be observed as the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃S |

| Molecular Weight | 269.36 g/mol |

| Exact Mass | 269.11366 u |

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of the benzyl group: leading to a fragment at m/z 178.

Formation of the tropylium ion: a characteristic fragment for benzyl-containing compounds at m/z 91.

Cleavage of the methanesulfonate group: loss of methanesulfonic acid (CH₃SO₃H, 96 Da) from the protonated molecule. Analysis of related N-benzylpiperidine compounds shows the prevalence of the m/z 91 fragment, supporting this predicted fragmentation. nih.govspectrabase.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the functional groups present in a compound. ekb.eg The IR spectrum of this compound would be dominated by characteristic absorptions from the sulfonate ester and the N-benzylpiperidine core.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060-3030 | C-H stretch | Aromatic (Phenyl) |

| ~2950-2800 | C-H stretch | Aliphatic (Piperidine, CH₃) |

| ~1350-1370 | S=O asymmetric stretch | Sulfonate Ester (O=S=O) |

| ~1170-1190 | S=O symmetric stretch | Sulfonate Ester (O=S=O) |

The presence of strong absorption bands in the 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹ regions is particularly diagnostic for the methanesulfonate group. ijcce.ac.ir Data from related compounds like 4-benzylpiperidine and 1-benzyl-4-piperidone show the expected C-H stretching frequencies. nist.govchemicalbook.comnist.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov It provides definitive information on bond lengths, bond angles, and torsional angles, confirming the absolute structure and conformation of a molecule.

While no public crystal structure data for this compound is currently available, such an analysis would be expected to reveal:

Piperidine Ring Conformation: The piperidine ring would almost certainly adopt a stable chair conformation.

Substituent Orientation: The analysis would determine whether the benzyl group on the nitrogen and the methanesulfonyloxy group at the C4 position are in axial or equatorial positions. The bulky benzyl group is expected to favor an equatorial position to minimize steric hindrance.

Intermolecular Interactions: The crystal packing would be stabilized by various intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds involving the sulfonate oxygen atoms. This technique is crucial for providing an unambiguous structural proof that complements the data obtained from spectroscopic methods in solution. mdpi.com

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Assignment (where applicable)

Chiroptical spectroscopy techniques, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are used to study chiral molecules that can rotate plane-polarized light. nih.gov These methods are essential for determining the enantiomeric purity and absolute configuration of chiral pharmaceuticals and synthetic intermediates.

This compound, as named, is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit any optical activity.

Optical Activity: The compound will not rotate plane-polarized light.

ORD/ECD Spectra: The ORD and ECD spectra would be silent (zero signal).

Chiroptical spectroscopy would only become a relevant analytical technique if a chiral center were introduced into the molecule, for example, by adding a substituent at the 2, 3, 5, or 6 positions of the piperidine ring. In such a case, ORD and ECD would be vital for distinguishing between enantiomers and assigning their absolute stereochemistry.

Theoretical and Computational Investigations of 1 Benzylpiperidin 4 Ylmethanesulfonate

Conformational Analysis of the Piperidine (B6355638) Ring and Overall Molecular Geometry

The molecular structure of 1-benzylpiperidin-4-ylmethanesulfonate is characterized by a piperidine ring, which typically adopts a chair conformation to minimize steric strain. In this conformation, substituents on the ring can be oriented in either axial or equatorial positions. For a 4-substituted piperidine, the substituent (in this case, the methanesulfonate (B1217627) group) generally prefers the equatorial position to reduce 1,3-diaxial interactions, which are a form of steric hindrance.

| Substituent | Position on Piperidine Ring | Predicted Preferred Orientation | Reason |

|---|---|---|---|

| -CH2SO3CH3 | 4 | Equatorial | Minimization of 1,3-diaxial steric strain |

| Benzyl (B1604629) | 1 (Nitrogen) | Pseudo-equatorial | Reduced steric hindrance |

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can provide insights into the distribution of electron density, molecular orbital energies, and other reactivity descriptors. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egchemjournal.kz A smaller gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps can visually represent the electrophilic and nucleophilic regions of a molecule. derpharmachemica.com For this compound, the oxygen atoms of the methanesulfonate group are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms and the area around the sulfur atom might show positive potential (electrophilic).

Other calculated descriptors include ionization potential, electron affinity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions. chemjournal.kz For example, calculations on various piperidine derivatives have shown that the presence of different substituents can significantly alter these electronic properties. ekb.eg

| Property | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 | Region of electron donation |

| LUMO Energy | 0.05 | Region of electron acceptance |

| HOMO-LUMO Gap | 0.30 | Indicator of chemical reactivity |

| Dipole Moment | 2.5 D | Measure of molecular polarity |

Computational Studies of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. A key transformation for this molecule is the nucleophilic substitution at the carbon atom attached to the methanesulfonate group, as the mesylate is a good leaving group. periodicchemistry.com

Theoretical calculations can map out the potential energy surface for a given reaction, identifying intermediates, transition states, and the activation energies required for the reaction to proceed. acs.org For instance, in the hydrolysis of sulfonate esters, computational studies have been used to distinguish between stepwise (addition-elimination) and concerted mechanisms by calculating the energies of the respective transition states and intermediates. acs.org

For this compound, a nucleophilic attack by a nucleophile (e.g., an amine or hydroxide) on the methylene (B1212753) carbon would lead to the displacement of the methanesulfonate anion. Computational models can predict the geometry of the transition state for this SN2 reaction, which would likely involve a pentacoordinate carbon center. The activation energy calculated for this transition state would provide an estimate of the reaction rate.

Furthermore, computational studies can investigate other potential reactions, such as elimination reactions or reactions involving the piperidine nitrogen or the benzyl group. By comparing the activation barriers for different pathways, it is possible to predict the major products of a reaction under specific conditions. researchgate.net

| Reaction Type | Proposed Mechanism | Key Computational Insight |

|---|---|---|

| Nucleophilic Substitution (SN2) | Concerted displacement of mesylate | Calculation of transition state energy and geometry |

| Elimination (E2) | Base-mediated removal of a proton and the mesylate group | Comparison of activation energies for substitution vs. elimination |

Molecular Modeling for Conformational Analysis and Intermolecular Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structure and interactions of molecules. For this compound, molecular modeling can be used to perform a more detailed conformational analysis and to predict how it might interact with other molecules, such as solvent molecules or biological macromolecules. nih.gov

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and the relative populations of different conformers. nih.gov This is particularly useful for understanding the dynamic behavior of the flexible benzyl and methanesulfonate groups.

Docking studies are a key application of molecular modeling, especially in the context of drug design. nih.gov If this compound were to be investigated for its interaction with a biological target, such as an enzyme or receptor, docking simulations could predict the preferred binding mode and estimate the binding affinity. These simulations place the molecule into the active site of the target and score the different poses based on intermolecular interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces.

The results from molecular modeling can guide the design of new molecules with improved properties. For example, by understanding the key intermolecular interactions, modifications can be made to the structure of this compound to enhance its binding to a specific target. nih.gov

| Molecular Feature | Potential Interaction Type | Potential Interaction Partner |

|---|---|---|

| Piperidine Nitrogen | Hydrogen bond acceptor, electrostatic | Hydrogen bond donors (e.g., water, amino acid residues) |

| Methanesulfonate Oxygens | Hydrogen bond acceptor, electrostatic | Hydrogen bond donors |

| Benzyl Ring | π-π stacking, hydrophobic | Aromatic residues (e.g., phenylalanine, tyrosine) |

Future Research Directions and Unexplored Avenues for 1 Benzylpiperidin 4 Ylmethanesulfonate

Development of Green Chemistry-Oriented Synthetic Routes and Sustainable Methodologies

The traditional synthesis of 1-Benzylpiperidin-4-ylmethanesulfonate and related piperidine (B6355638) derivatives often relies on methods that are not aligned with the principles of green chemistry. Future research should prioritize the development of more sustainable and environmentally benign synthetic protocols. nih.gov This involves a holistic approach, from the selection of starting materials to the final product isolation. nih.gov

Key areas for development include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental impact. unibo.it Water-initiated processes, in particular, offer an attractive route for certain steps in piperidine synthesis. ajchem-a.com

Alternative Catalysis: Shifting from stoichiometric reagents to catalytic systems is fundamental. This includes exploring non-toxic metal catalysts, organocatalysts, and biocatalysts. mdpi.comresearchgate.net For instance, piperidine-based polymeric networks have been successfully used as catalysts in reactions like the Knoevenagel condensation, highlighting the potential for recyclable catalytic systems. mdpi.com

Process Intensification: Methodologies such as one-pot syntheses, multicomponent reactions (MCRs), and continuous flow processes can improve atom economy, reduce waste, and shorten reaction times. nih.govmdpi.com These approaches minimize intermediate isolation and purification steps, which are major sources of solvent waste in traditional multi-step syntheses. peptide.com

A comparative table of potential green methodologies is presented below.

| Methodology | Traditional Approach | Green Alternative | Potential Benefits |

| Solvent | Dichloromethane, Toluene | Water, Ethanol, 2-MeTHF | Reduced toxicity, biodegradability, lower environmental impact |

| Catalysis | Stoichiometric bases/acids | Heterogeneous catalysts, organocatalysts, enzymes | Catalyst recyclability, milder reaction conditions, higher selectivity |

| Process | Multi-step batch synthesis | One-pot cascade reactions, continuous flow | Reduced waste, improved safety, higher throughput, better process control |

| Energy | Conventional heating (oil bath) | Microwave, Ultrasound | Faster reaction times, lower energy consumption |

Exploration of Novel Catalytic Transformations Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate (mesylate) group is a well-established and effective leaving group in nucleophilic substitution reactions due to the ability of the sulfonate group to delocalize the negative charge. nih.govresearchgate.net However, its full potential in modern catalytic transformations remains underexplored. Future research should focus on leveraging the reactivity of the C-O bond activated by the mesylate group in novel catalytic cycles.

Promising research avenues include:

Transition-Metal Catalyzed Cross-Coupling: While aryl mesylates are sometimes used in cross-coupling reactions, alkyl mesylates are less common substrates. Developing catalytic systems (e.g., based on Palladium, Nickel, or Copper) that can effectively activate the C(sp³)–O bond of this compound for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations would significantly expand its synthetic utility.

Photoredox and Electrocatalysis: These emerging fields offer new ways to activate challenging bonds under mild conditions. sigmaaldrich.com Investigating the single-electron reduction of the methanesulfonate moiety to generate a carbon-centered radical could open pathways to previously inaccessible derivatives through radical addition or coupling reactions.

Organocatalyzed Substitutions: While piperidine itself can act as an organocatalyst, nih.govresearchgate.net future work could explore the use of other small organic molecules to catalyze the displacement of the methanesulfonate group. This could provide access to new products with high stereoselectivity, avoiding the use of potentially toxic metal catalysts.

The relative reactivity of common leaving groups provides a context for the utility of methanesulfonates.

| Leaving Group | Relative Reactivity (Approx.) |

| Benzoates | 1 |

| Halides (Cl, Br, I) | 10⁴–10⁶ |

| Sulfonates (Mesylate, Tosylate) | 10¹⁰–10¹² |

| Perfluoroalkane Sulfonates (Triflate) | 10¹⁵–10¹⁶ |

Data adapted from literature on nucleofugal leaving groups. nih.gov

Diversification of Chemical Space Through Advanced Derivatization Strategies

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. ajchem-a.com Diversifying the chemical space around the 1-benzylpiperidin-4-yl core is crucial for discovering new bioactive molecules. nih.govrsc.orgrsc.org Advanced derivatization strategies can provide access to novel analogues that are difficult to synthesize via traditional methods.

Future derivatization strategies could include:

Nucleophilic Displacement: The most direct approach involves the Sₙ2 displacement of the methanesulfonate group with a wide array of nucleophiles (e.g., azides, thiols, cyanide, carbanions) to introduce diverse functional groups at the 4-position of the piperidine ring.

Late-Stage Functionalization: Techniques that modify the core structure in the final steps of a synthesis are highly valuable. This could involve C-H activation of the benzyl (B1604629) group or the piperidine ring to introduce new substituents without a complete redesign of the synthetic route.

Fragment-Based Growth: Using this compound as a core fragment, new derivatives can be built by coupling it to other molecular fragments. This approach is central to fragment-based drug discovery, which aims to build potent ligands from smaller, lower-affinity pieces. rsc.orgastx.com

Development of Novel Derivatization Protocols: Creating advanced protocols, for instance using parallel synthesis techniques, can rapidly generate libraries of compounds for high-throughput screening. nih.gov This could be combined with specialized tags to improve analytical detection and separation. nih.gov

| Derivatization Site | Potential Modification | Resulting Functionality |

| C4-Position | Nucleophilic substitution of mesylate | Amines, ethers, thioethers, nitriles, alkyl/aryl groups |

| Benzyl Ring | Electrophilic aromatic substitution, C-H activation | Halogens, nitro groups, alkyl/aryl groups, hydroxyls |

| Piperidine Ring | C-H activation, ring-opening/rearrangement | Introduction of new substituents, access to different scaffolds |

| Piperidine Nitrogen | Debenzylation and re-alkylation/acylation | Diverse N-substituents |

Computational Design and Prediction of Novel Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools to guide and accelerate experimental research. nih.govrsc.org Applying these methods to this compound can help in designing new derivatives with desired properties and in predicting the outcomes of unexplored reactions.

Key computational approaches to be explored are:

Molecular Docking and Virtual Screening: For applications in drug discovery, computational models can be used to dock virtual libraries of derivatives (generated from the strategies in 7.3) into the active sites of biological targets like enzymes or receptors. mdpi.com This allows for the prioritization of compounds for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features of piperidine derivatives with their biological activity, QSAR can predict the potency of novel, unsynthesized compounds. researchgate.net

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states of potential catalytic transformations (as proposed in 7.2). This can provide insights into reaction barriers, predict whether a proposed reaction is feasible, and explain observed regioselectivity or stereoselectivity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational behavior of this compound and its derivatives and to analyze their interactions with biological targets or solvent molecules in a dynamic environment. nih.govresearchgate.net

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-Benzylpiperidin-4-ylmethanesulfonate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation during synthesis or handling .

- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment. Avoid prolonged storage due to potential degradation .

Q. What synthetic routes are commonly employed for synthesizing this compound?

- Methodological Answer :

- Core Synthesis : Start with benzylation of piperidin-4-ylmethanol using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Sulfonation : React the intermediate with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm structural integrity, focusing on benzyl (δ 7.2–7.4 ppm) and sulfonate (δ 3.0–3.5 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for benzylation efficiency. Compare yields using LC-MS .

- Temperature Control : Maintain <5°C during sulfonation to suppress sulfonic acid formation. Monitor via in-situ FTIR for intermediate stability .

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions; validate via TLC .

Q. How do stability studies inform storage and experimental design for this compound?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products (e.g., hydrolysis to methanesulfonic acid) via LC-MS .

- Light Sensitivity : Conduct UV-Vis spectroscopy under UV light (254 nm) to assess photodegradation rates .

- Recommendations : Use amber vials for light-sensitive samples and avoid aqueous buffers in long-term experiments .

Q. What theoretical frameworks guide the investigation of this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity with serotonin receptors (e.g., 5-HT₃) based on piperidine scaffold interactions .

- Structure-Activity Relationship (SAR) : Modify the sulfonate group to assess impact on solubility and CNS permeability. Compare with analogs like 4-benzylpiperidine derivatives .

- In Vivo Models : Design rodent studies with dose-escalation protocols to evaluate pharmacokinetic profiles .

Q. How can contradictory data on compound reactivity be resolved in cross-disciplinary studies?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst lot) across labs. Share raw NMR/MS data via open-access platforms .

- Inter-lab Collaborations : Conduct round-robin testing to identify systematic errors. Use statistical tools (e.g., ANOVA) to analyze variability .

- Meta-Analysis : Review historical data from patents and journals to contextualize discrepancies in sulfonate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.